molecular formula C12H10O4S2 B2694763 5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid CAS No. 1171239-09-0

5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid

Cat. No.: B2694763
CAS No.: 1171239-09-0
M. Wt: 282.33
InChI Key: MSXODMXJBJMNJK-UHFFFAOYSA-N
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Description

5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics. The presence of the sulfonyl group and the carboxylic acid functionality in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid has several applications in scientific research:

    Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

    Material science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Organic electronics: It is employed in the fabrication of conductive polymers and other electronic materials.

Mechanism of Action

The mechanism of action of 5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to various biological effects. The sulfonyl group can enhance the compound’s binding affinity and selectivity towards its target, while the carboxylic acid functionality can influence its solubility and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both the sulfonyl group and the carboxylic acid functionality. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-(4-methylphenyl)sulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S2/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXODMXJBJMNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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